molecular formula C15H20N4O3S B2566613 4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1170443-98-7

4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2566613
CAS RN: 1170443-98-7
M. Wt: 336.41
InChI Key: COPDTRMCRPHSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound is commonly referred to as EMA401 and is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic pain.

Scientific Research Applications

Carbonic Anhydrase Inhibition for Ocular Hypertension Treatment

4-Ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a derivative of ethoxzolamide and has been investigated for its carbonic anhydrase inhibitory activity. This compound, in its gel formulation, has demonstrated the potential to lower intraocular pressure (IOP) in animal models and humans, suggesting its utility in treating conditions like glaucoma and ocular hypertension. Notably, the effectiveness of this compound is significantly influenced by the delivery vehicle, with gel formulations showing superior IOP reduction compared to suspensions, highlighting the importance of drug delivery methods in enhancing therapeutic outcomes (Lewis, Schoenwald, & Barfknecht, 1988).

Potential in Glaucoma Management

Further research into this compound as a topical carbonic anhydrase inhibitor has underscored its significance in managing ocular hypertension, a key risk factor for glaucoma. A single application of its gel form has been shown to significantly lower IOP in patients, with effects lasting several hours and without eliciting systemic side effects. These findings support the compound's potential as a valuable alternative in the medical management of glaucoma, providing a non-systemic option to reduce IOP and manage the progression of this eye condition (Lewis, Schoenwald, Barfknecht, & Phelps, 1986).

properties

IUPAC Name

4-ethoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-3-22-13-5-7-14(8-6-13)23(20,21)17-11-10-16-15-9-4-12(2)18-19-15/h4-9,17H,3,10-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPDTRMCRPHSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.